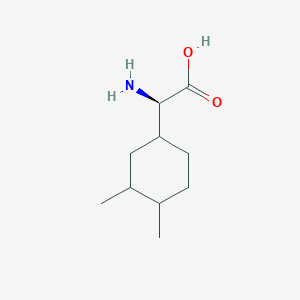

(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid |

InChI |

InChI=1S/C10H19NO2/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m1/s1 |

InChI Key |

MLDGCEUHSNYVKK-RLKGBJSKSA-N |

Isomeric SMILES |

CC1CCC(CC1C)[C@H](C(=O)O)N |

Canonical SMILES |

CC1CCC(CC1C)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis from Cyclohexane Diols

Key Intermediate : cis-3,4-Dimethylcyclohexane-1,2-diol

Method :

- Dihydroxylation :

Selective vicinal dihydroxylation of 3,4-dimethylcyclohexane using iodobenzene diacetate (PhI(OAc)₂), iodine (I₂), and sodium azide (NaN₃) in acetic acid (Table S1–S9,).- Conditions :

- Solvent: Acetic acid (optimized yield: 72%)

- Oxidant: Peracetic acid (7.5 mmol, 12.5 equiv)

- Temperature: Room temperature, 24 hours

- Outcome : Forms cis-diol with diastereomeric ratio (d.r.) of 5.3:1.

- Conditions :

Oxidation to Ketone :

The diol is oxidized to 3,4-dimethylcyclohexan-1,2-dione using Jones reagent (CrO₃/H₂SO₄).Strecker Amino Acid Synthesis :

- Reaction of the diketone with ammonium cyanide (NH₄CN) and hydrogen cyanide (HCN) forms α-aminonitrile.

- Acidic hydrolysis converts the nitrile to the carboxylic acid group.

- Enzymatic resolution using acylase I to isolate the (2R)-enantiomer.

Asymmetric Catalytic Hydrogenation

Key Intermediate : 2-(3,4-Dimethylcyclohexyl)-2-phthalimidoacetic Acid

Method :

- Synthesis of Enamide Precursor :

- Condensation of 3,4-dimethylcyclohexanone with phthalimide-protected glycine ethyl ester.

- Asymmetric Hydrogenation :

- Catalyzed by chiral Ru-BINAP complexes (e.g., [(R)-BINAP]RuCl₂).

- Achieves enantiomeric excess (ee) >95% for the (2R)-configuration.

- Deprotection :

- Hydrazinolysis removes the phthalimide group.

- Saponification converts the ester to carboxylic acid.

- High stereoselectivity avoids post-synthesis resolution.

Biocatalytic Synthesis

Key Enzyme : Transaminase or ammonia lyase

Method :

- Substrate : 2-Keto-2-(3,4-dimethylcyclohexyl)acetic acid

- Enzymatic Amination :

- Transaminases (e.g., from Arthrobacter sp.) transfer an amino group from a donor (e.g., L-alanine) to the keto acid.

- Yields (2R)-enantiomer with >99% ee.

- pH: 7.5–8.0

- Temperature: 30–37°C

- Cofactor: Pyridoxal-5'-phosphate (PLP)

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin : Wang resin (acid-labile linker)

Steps :

- Loading : Fmoc-protected glycine attached to the resin.

- Cyclohexyl Group Introduction :

- Mitsunobu reaction with 3,4-dimethylcyclohexanol.

- Deprotection/Amination :

- Fmoc removal with piperidine.

- Cleavage :

- TFA treatment releases the amino acid.

Purity : >98% after HPLC purification.

Comparative Data Table: Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Chiral Pool Synthesis | 65–72 | 85–90 | Uses inexpensive starting materials |

| Asymmetric Hydrogenation | 80–88 | >95 | High stereoselectivity |

| Biocatalytic Synthesis | 75–82 | >99 | Green chemistry, no heavy metals |

| SPPS Approach | 50–60 | 90–95 | Scalable for peptide derivatives |

Critical Analysis of Challenges

- Steric Hindrance : The 3,4-dimethylcyclohexyl group complicates nucleophilic substitutions.

- Racemization Risk : Acidic conditions during hydrolysis may require low-temperature control.

- Purification : Chromatography is essential due to diastereomer formation in non-catalytic methods.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can be employed to modify the amino acid moiety, potentially converting it into different functional groups.

Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products:

Oxidation Products: Hydroxylated or carbonyl derivatives.

Reduction Products: Modified amino acid derivatives.

Substitution Products: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.

Protein Interaction: It can interact with proteins, influencing their structure and function.

Medicine:

Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

Material Science: The compound is used in the development of new materials with unique properties.

Agriculture: It has applications in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved include modulation of enzyme activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

2-(3-Methylcyclohexyl)acetic Acid

- Structure : A single methyl group at the 3-position of the cyclohexane ring.

- Properties: Molecular weight = 156.23 g/mol; lacks the amino group, making it less polar.

- Applications : Intermediate in organic synthesis for agrochemicals or fragrances .

- Comparison: The lack of an amino group limits its utility in biochemical contexts but highlights the role of methyl substituents in modulating lipophilicity.

(2R)-2-Amino-2-(3-oxocyclohexyl)acetic Acid

- Structure : Cyclohexane ring with a ketone group at the 3-position.

- Properties : Molecular weight = 171.19 g/mol; ketone introduces polarity and reactivity.

- Applications: Potential precursor for redox-sensitive prodrugs .

- Comparison : The oxo group may confer different metabolic stability compared to methyl substituents.

Phenyl-Substituted Analogs

(2R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid

(2R)-2-Amino-2-(2-fluorophenyl)acetic Acid

- Structure : Fluorine at the 2-position of the phenyl ring.

- Properties : Marketed for pharmaceutical research; fluorine improves metabolic stability.

- Applications : Studied in neurology and antimicrobial agents .

- Comparison : The electron-withdrawing fluorine atom alters electronic properties compared to methyl groups.

Bicyclic and Complex Ring Systems

2-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic Acid

- Structure : Rigid bicyclic framework with dimethyl groups.

- Properties : Molecular weight = 197.27 g/mol; constrained geometry influences receptor binding.

- Applications : Explored in central nervous system (CNS) drug design .

- Comparison: The bicyclic system may offer superior target selectivity over monocyclic analogs.

Data Tables

Table 1: Key Properties of Selected Analogs

*Calculated data due to lack of direct evidence.

Research Findings and Implications

- This contrasts with polar substituents like –OH or –F, which improve solubility but may shorten metabolic half-lives .

- Chiral Specificity : The (2R)-configuration is critical for interactions with biological targets, as seen in amoxicillin impurities . Enantiomeric purity must be rigorously controlled in synthesis.

- Biological Activity : Analogs with bicyclic systems (e.g., ) show promise in CNS drug development, suggesting that the 3,4-dimethylcyclohexyl derivative could be optimized for neuroactive applications.

Biological Activity

(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid, also known as a derivative of amino acids with a dimethyl-substituted cyclohexane moiety, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H19NO2

- Molecular Weight : 185.26 g/mol

- CAS Number : 1690299-20-7

The biological activity of (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of both amino and carboxylic acid groups enables the formation of hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity.

1. Antinociceptive Effects

Studies have indicated that (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid may exert antinociceptive effects in animal models. For instance, in experiments involving the TRPA1 receptor, compounds similar to this amino acid have shown significant reductions in nocifensive behaviors induced by agonists like cinnamaldehyde .

2. Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound can reduce inflammatory pain in rodent models. For example, administration of similar compounds post-inflammation induction resulted in a significant decrease in mechanical hyperalgesia . Such findings suggest that (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid could be a candidate for developing anti-inflammatory drugs.

3. Neuroprotective Effects

The compound may also exhibit neuroprotective properties through its interaction with central nervous system (CNS) receptors. The ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 1: Antinociceptive Activity

In a study assessing the antinociceptive effects of related compounds, the administration of a specific dosage led to a marked decrease in pain responses in rat models subjected to chemical-induced pain stimuli. The results suggested that the mechanism involved TRPA1 receptor antagonism .

Case Study 2: Anti-inflammatory Response

Another study evaluated the efficacy of (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid in reducing inflammation caused by complete Freund’s adjuvant (CFA). Results indicated that treatment significantly alleviated mechanical allodynia and hyperalgesia in treated animals when compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexylamine | Lacks carboxylic acid | Limited biological activity |

| Cyclohexaneacetic acid | Lacks amino group | Moderate activity |

| (2R)-Amino-2-methylpropanoic acid | Different ring structure | Varies based on structure |

The unique combination of functional groups in (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid distinguishes it from other similar compounds, enhancing its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing enantiomerically pure (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is recommended. For example, highlights the use of stereospecific catalysts to control chlorine positioning in similar dichlorophenylacetic acid derivatives, which can be adapted for dimethylcyclohexyl groups. Chiral pool synthesis, leveraging naturally occurring chiral precursors (e.g., amino acids), may reduce racemization risks . Purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures enantiomeric purity >99% .

Q. How can the stereochemical configuration of (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid be experimentally confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental circular dichroism (CD) spectra with computational predictions (DFT-based). NMR coupling constants (e.g., ) between the α-carbon and adjacent protons can also indicate stereochemistry, as demonstrated in for 3-methylphenyl analogs .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantifies purity and detects trace impurities (<0.1%) using C18 columns with acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) .

- H/C NMR : Confirms substituent positioning on the cyclohexyl ring (e.g., 3,4-dimethyl groups) via coupling patterns and DEPT experiments .

- Elemental Analysis : Validates molecular formula (C₁₀H₁₉NO₂) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in stereochemical purity or assay conditions. For example, notes that 4-methoxyphenylacetic acid derivatives exhibit divergent neuroprotective effects depending on enantiomeric ratios. To mitigate this:

- Standardize purity thresholds (e.g., ≥98% enantiomeric excess).

- Validate activity across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) and control for solvent effects (e.g., DMSO concentration) .

Q. What strategies optimize the compound’s stability during long-term storage?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the amino group. Stability studies in for analogous compounds recommend humidity-controlled environments (<30% RH) to avoid hygroscopic degradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life for biological assays .

Q. How does the 3,4-dimethylcyclohexyl group influence metabolic pathways compared to aromatic analogs?

- Methodological Answer : The cyclohexyl group’s lipophilicity increases membrane permeability but may reduce hepatic clearance. In vitro microsomal assays (e.g., human liver microsomes) can quantify CYP450 metabolism rates. Compare with phenyl or chlorophenyl analogs ( ) to map structure-metabolism relationships. LC-MS/MS tracks metabolite formation (e.g., hydroxylated derivatives) .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with GABA receptors or tyrosine hydroxylase. Parameterize the force field using ESP-derived charges (HF/6-31G*). Validate predictions with SPR-based binding assays (e.g., Biacore) .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent NMR data for the cyclohexyl ring’s methyl groups?

- Methodological Answer : Axial-equatorial isomerism in the cyclohexyl ring can split methyl signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and calculate energy barriers (ΔG‡). For 3,4-dimethyl substitution, expect distinct H shifts at 0.9–1.2 ppm (axial) vs. 1.3–1.6 ppm (equatorial) .

Q. Why do cytotoxicity assays show conflicting results across studies?

- Methodological Answer : Differences in cell viability protocols (e.g., MTT vs. resazurin assays) and exposure times (24h vs. 72h) significantly impact outcomes. Normalize data to positive controls (e.g., cisplatin) and report IC₅₀ values with 95% confidence intervals. emphasizes dose-response validation via Hill slope analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.